2-{[4-(acetylamino)phenyl]sulfonyl}-N-phenylhydrazinecarboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-{[4-(acetylamino)phenyl]sulfonyl}-N-phenylhydrazinecarboxamide is a complex organic compound with the molecular formula C15H16N4O4S and a molecular weight of 348.38 . This compound is known for its unique chemical structure, which includes an acetylamino group, a phenylsulfonyl group, and a phenylhydrazinecarboxamide moiety. It has various applications in scientific research, particularly in the fields of chemistry, biology, and medicine.
Preparation Methods
The synthesis of 2-{[4-(acetylamino)phenyl]sulfonyl}-N-phenylhydrazinecarboxamide involves multiple steps, typically starting with the preparation of the intermediate compounds. One common synthetic route includes the following steps:
Sulfonylation: The addition of a sulfonyl group to the acetylated phenyl compound.
Hydrazinecarboxamide Formation: The final step involves the reaction of the sulfonylated compound with phenylhydrazinecarboxamide under specific conditions.
Industrial production methods may vary, but they generally follow similar synthetic routes with optimizations for large-scale production, such as the use of catalysts and controlled reaction environments to ensure high yield and purity.
Chemical Reactions Analysis
2-{[4-(acetylamino)phenyl]sulfonyl}-N-phenylhydrazinecarboxamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the sulfonyl group to a sulfide.
Substitution: The compound can undergo nucleophilic substitution reactions, where the sulfonyl group is replaced by other nucleophiles.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles like amines or thiols. The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
2-{[4-(acetylamino)phenyl]sulfonyl}-N-phenylhydrazinecarboxamide has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Mechanism of Action
The mechanism of action of 2-{[4-(acetylamino)phenyl]sulfonyl}-N-phenylhydrazinecarboxamide involves its interaction with specific molecular targets. The compound can inhibit certain enzymes or proteins, leading to various biological effects. The exact pathways and targets depend on the specific application and the biological system being studied .
Comparison with Similar Compounds
2-{[4-(acetylamino)phenyl]sulfonyl}-N-phenylhydrazinecarboxamide can be compared with other similar compounds, such as:
Benzenesulfonic acid derivatives: These compounds share the sulfonyl group but differ in their other functional groups.
Hydrazinecarboxamide derivatives: These compounds have similar hydrazinecarboxamide moieties but differ in their substituents on the phenyl ring.
The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties.
Properties
Molecular Formula |
C15H16N4O4S |
---|---|
Molecular Weight |
348.4 g/mol |
IUPAC Name |
N-[4-[(phenylcarbamoylamino)sulfamoyl]phenyl]acetamide |
InChI |
InChI=1S/C15H16N4O4S/c1-11(20)16-13-7-9-14(10-8-13)24(22,23)19-18-15(21)17-12-5-3-2-4-6-12/h2-10,19H,1H3,(H,16,20)(H2,17,18,21) |
InChI Key |
WKLQVXKGPVFELV-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)NC1=CC=C(C=C1)S(=O)(=O)NNC(=O)NC2=CC=CC=C2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.